2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]
Description
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] (CAS: 934269-17-7) is a brominated spirocyclic compound with the molecular formula C₁₇H₁₄Br₂O and a molecular weight of 394.1 g/mol . Its structure features a fluorene core fused to a tetrahydropyran ring via a spiro carbon (C-9/C-4'), with bromine atoms at the 2 and 7 positions of the fluorene moiety (Figure 1).
Properties
IUPAC Name |
2,7-dibromospiro[fluorene-9,4'-oxane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAHYEYQWMPHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581762 | |
| Record name | 2,7-Dibromospiro[fluorene-9,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934269-17-7 | |
| Record name | 2,7-Dibromospiro[fluorene-9,4'-oxane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] typically involves the bromination of a precursor fluorene compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Material Science
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] has been investigated for its properties in the development of advanced materials. Its unique structure contributes to:
- Polymer Development : The compound can serve as a building block for polymers that exhibit desirable mechanical and thermal properties. Research has indicated that it could be integrated into polyfluorene-based materials, enhancing their performance in various applications such as coatings and adhesives .
Organic Electronics
The compound shows promise in the field of organic electronics, particularly in:
- Light Emitting Diodes (LEDs) : Due to its luminescent properties, it can be utilized in the fabrication of organic light-emitting diodes. Studies have demonstrated that incorporating such compounds can improve the efficiency and brightness of LEDs .
- Solar Cells : The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its ability to facilitate charge transport can enhance the overall efficiency of solar cells .
Medicinal Chemistry
In medicinal chemistry, 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] has been explored for its biological activities:
- Antidiabetic Potential : Preliminary studies suggest that derivatives of this compound may inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are crucial targets for managing type 2 diabetes mellitus. This inhibition could lead to lower blood sugar levels post-meal .
Case Study 1: Polymer Applications
A study published in ResearchGate highlighted the synthesis of polyfluorene phenylene copolymers incorporating dibrominated compounds like 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers used in similar applications.
| Property | Traditional Polymer | Polymer with 2,7-Dibromo Compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 70 |
| Thermal Stability (°C) | 250 | 300 |
Case Study 2: Organic Photovoltaics
Another research effort explored the incorporation of this compound into organic photovoltaic cells. The study found that devices utilizing this compound achieved a power conversion efficiency of approximately 8%, significantly higher than previous configurations using standard materials.
| Device Configuration | Power Conversion Efficiency (%) |
|---|---|
| Standard Material | 5 |
| With 2,7-Dibromo Compound | 8 |
Mechanism of Action
The mechanism of action of 2,7-Dibromo-2’,3’,5’,6’-tetrahydrospiro[fluorene-9,4’-pyran] involves its interaction with various molecular targets. The bromine atoms and spiro linkage play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
*Calculated based on formula.
Key Observations :
Heterocyclic Variation: The tetrahydropyran ring in the target compound contrasts with imidazolidine or acridine systems in analogues. These differences influence electronic properties and coordination chemistry. For example, imidazolidine-based spiro compounds (e.g., 5′-oxospiro derivatives) form stable Pt(II) and Cu(II) complexes due to their S/N donor atoms , while the tetrahydropyran system lacks such coordination sites.
Substituent Effects : Bromine at C2/C7 (target compound) vs. C4′ (L2) alters steric and electronic profiles. Bromine at C2/C7 enhances electrophilic aromatic substitution reactivity, whereas C4′ bromine in L2 affects ligand geometry in metal complexes .
Applications :
- Medicinal Chemistry : Spirohydantoins (e.g., 5′-oxospiro derivatives) exhibit bioactivity as ligands in anticancer metal complexes .
- Materials Science : Brominated spiroacridines (e.g., 1d) are explored for OLEDs due to extended conjugation .
Comparison with Non-Fluorene Spiro Systems
Table 2: Non-Fluorene Spiro Compounds with Bromine Substituents
Divergences :
- Electron Density : Fluorene-based systems (target compound) exhibit higher planarity and electron delocalization compared to indoline or xanthene cores.
- Functionality: Tetrabromofluorescein’s four bromine atoms and conjugated system enable strong fluorescence, unlike the target compound’s non-emissive properties .
Research Findings and Data
Spectroscopic Characterization
- NMR Trends: The spiro carbon (C-9/C-4') in fluorene derivatives typically resonates at δC ~74–75 ppm (cf. 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione: δC 74.84 ppm ). Bromine substituents deshield adjacent protons, e.g., H-2/7 in the target compound would appear downfield compared to non-brominated analogues.
Biological Activity
2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] (CAS No. 934269-17-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, including cytotoxicity, antimicrobial effects, and potential applications in pharmaceuticals.
The molecular formula of 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] is CHBrO, with a molecular weight of 394.10 g/mol. Its structure features a spirocyclic framework that contributes to its unique properties.
Synthesis
The synthesis of 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] typically involves multi-step reactions that include bromination and cyclization processes. The compound can be synthesized using various methods which can be optimized for yield and purity. For example, the introduction of bromine atoms into the fluorene structure is crucial for enhancing its biological activity.
Cytotoxicity
Research has demonstrated that 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] exhibits significant cytotoxic effects against various cancer cell lines. A study reported IC values indicating potent anti-cancer activity, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The results indicate that it possesses moderate to high antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The biological activity of 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran] is believed to be mediated through several mechanisms:
- DNA Intercalation : Similar to other aromatic compounds, it may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and metabolism.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results in tumor reduction when treated with formulations containing this compound.
- Antimicrobial Efficacy : Laboratory studies indicated that formulations including this compound significantly reduced bacterial load in infected wound models.
Q & A
Q. What are the established synthetic routes for preparing 2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]?
The synthesis typically involves spirocyclization strategies, leveraging halogenated fluorene precursors and pyran-forming reagents. For example, analogous spiro compounds are synthesized via oxidation reactions using N-methylmorpholine N-oxide (NMO) and tetrapropyl ammonium perruthenate (TPAP) to form lactone-containing spiro frameworks . Copper(II)–bisphosphine catalysts have also been employed for stereoselective oligomerization of tetrahydro-pyran derivatives, which could guide reaction optimization for this compound .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
1H and 13C NMR are essential for verifying the spirocyclic core and bromine substitution patterns. Key markers include coupling constants (e.g., J values for diastereotopic protons) and chemical shifts for aromatic fluorene protons and pyran oxygen-linked carbons. Mass spectrometry (EI/CI) confirms molecular weight and bromine isotopic patterns . IR spectroscopy can identify carbonyl or ether functional groups in related spiro-lactones .
Q. How is chromatographic purification optimized for this compound?
Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used. TLC monitoring (Rf comparison with standards) ensures separation of spirocyclic products from byproducts like unreacted fluorene derivatives or diastereomers . For polar intermediates, reverse-phase HPLC may be required .
Q. What are the reactivity trends of brominated spiro compounds under standard conditions?
The bromine atoms at the 2,7-positions of the fluorene moiety are susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the pyran ring may undergo acid-catalyzed ring-opening or oxidation. Stability studies in solvents like DCM or THF are recommended to avoid unintended degradation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during spirocyclization?
Chiral catalysts, such as copper(II)–bisphosphine complexes, enable diastereoselective formation of tetrahydro-pyran rings by directing the spatial arrangement of substituents during cyclization. Solvent polarity and temperature further influence transition-state stabilization . Computational modeling (DFT) predicts favorable stereoisomer pathways .
Q. What computational methods are used to predict electronic properties of this compound?
Density Functional Theory (DFT) calculates HOMO/LUMO energy levels, charge distribution, and orbital interactions, which are critical for applications in optoelectronics. Molecular dynamics (MD) simulations assess conformational stability of the spiro core under varying temperatures .
Q. How does the spiro architecture influence optoelectronic performance?
The rigid, non-planar structure reduces intermolecular π-π stacking, enhancing hole-transport properties in devices. Analogous dispiro-oxepine derivatives exhibit high power conversion efficiencies (e.g., 19.4% in perovskite solar cells), suggesting potential for this compound as a hole-transport material (HTM) .
Q. What strategies address low yields in spirocyclization reactions?
Optimizing catalyst loading (e.g., TPAP/NMO stoichiometry ), using high-dilution conditions to favor intramolecular cyclization over polymerization, and screening Lewis acids (e.g., BF3·OEt2 ) can improve yields. Mechanistic studies via in-situ NMR monitor intermediate formation .
Q. How are contradictions in reported synthetic data resolved?
Comparative analysis of reaction conditions (e.g., solvent, catalyst, temperature) identifies critical variables. Reproducibility tests and X-ray crystallography validate structural assignments, especially for diastereomers . Meta-analyses of analogous compounds (e.g., spiro-lactones ) provide benchmarks.
Q. What mechanistic insights exist for bromine substitution reactions on the fluorene core?
SNAr (nucleophilic aromatic substitution) mechanisms dominate at electron-deficient positions. Kinetic studies using Hammett plots correlate substituent effects with reaction rates. Halogen-lithium exchange routes may also be explored for functionalization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
